Asterriquinol D dimethyl ether
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Overview
Description
Asterriquinol D dimethyl ether is a fungal metabolite that has been found in the fungus Aspergillus kumbius . It is a bis-indolyl benzenoid compound with the IUPAC name 3-[4-(1H-indol-3-yl)-2,3,5,6-tetramethoxyphenyl]-1H-indole . This compound has shown various biological activities, including cytotoxicity against certain cell lines and antimicrobial properties .
Preparation Methods
The synthesis of Asterriquinol D dimethyl ether involves several steps. One common synthetic route includes the Ullmann-type reactions of aryl halides using copper catalysts, Buchwald–Hartwig cross-couplings of aryl halides in the presence of palladium catalytic systems, and Chan–Lam cross-couplings of phenols . Industrial production methods for dimethyl ether, a related compound, typically involve the dehydration of methanol over a bifunctional catalyst .
Chemical Reactions Analysis
Asterriquinol D dimethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the methoxy groups, using reagents like sodium methoxide.
Scientific Research Applications
Asterriquinol D dimethyl ether has several scientific research applications:
Mechanism of Action
The mechanism of action of Asterriquinol D dimethyl ether involves its interaction with cellular components, leading to cytotoxic effects. It inhibits the growth of certain cell lines by interfering with cellular processes, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Asterriquinol D dimethyl ether is similar to other bis-indolyl benzenoids and benzoquinones, such as kumbicins A-D, petromurins C and D, aspochracin, and neohydroxyaspergillic acid . What sets this compound apart is its unique structure and specific biological activities, particularly its cytotoxicity against NS-1 mouse myeloma cells and its antimicrobial properties .
Properties
IUPAC Name |
3-[4-(1H-indol-3-yl)-2,3,5,6-tetramethoxyphenyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-29-23-21(17-13-27-19-11-7-5-9-15(17)19)25(31-3)26(32-4)22(24(23)30-2)18-14-28-20-12-8-6-10-16(18)20/h5-14,27-28H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKDFRJCVQJIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)C2=CNC3=CC=CC=C32)OC)OC)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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